N-propyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide
Description
Properties
IUPAC Name |
N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO4/c1-6-10-19-15(20)12-21-14-9-7-8-13(11-14)18-22-16(2,3)17(4,5)23-18/h7-9,11H,6,10,12H2,1-5H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQNEQQLIUOFBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)NCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601136248 | |
| Record name | Acetamide, N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601136248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2057448-33-4 | |
| Record name | Acetamide, N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2057448-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601136248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable phenol derivative, followed by acylation with N-propyl acetamide. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-propyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dioxane and tetrahydrofuran . The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce various phenoxy derivatives.
Scientific Research Applications
N-propyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological assays.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N-propyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide involves its interaction with molecular targets through the boron-containing dioxaborolane ring. This ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Alkyl Substitution on the Acetamide Nitrogen
a) N-Isopropyl Analog (CAS: 1256359-88-2; C₁₇H₂₆BNO₃)
- Key Difference : Branched isopropyl vs. linear propyl on the acetamide nitrogen.
- Solubility: Linear propyl may enhance aqueous solubility compared to branched isopropyl .
- Synthesis : Similar to the target compound, utilizing palladium catalysis with pinacol boronate esters .
b) Unsubstituted Acetamide (N-(3-(Dioxaborolan-2-yl)Phenyl)Acetamide)
- Key Difference: Lacks the phenoxy-ethyl linker between the acetamide and phenyl ring.
- Impact :
Variations in the Aromatic Core
a) Cyclohexyl-Substituted Analog (N-Cyclohexyl-2-Phenyl-2-{N-[4-(Dioxaborolan-2-yl)Benzyl]Acetamido}Propionamide)
- Key Difference : Incorporates a cyclohexyl group and additional phenyl ring .
- Impact: Lipophilicity: Increased logP due to the cyclohexyl group, enhancing membrane permeability.
b) Nitrophenyl-Substituted Analog (6b, 6c in )
- Key Difference : Contains nitro groups on the phenyl ring.
- Spectroscopic Signatures: Distinct ¹H NMR shifts (e.g., δ 8.61 ppm for aromatic protons) and IR peaks (1504 cm⁻¹ for NO₂) .
Functional Group Modifications
a) Acetylated Derivatives (N-(3-Acetylphenyl)-2-(2-Isopropyl-5-Methylphenoxy)Acetamide)
- Key Difference : Acetyl group on the phenyl ring.
- Impact :
b) Benzoxazolyl-Substituted Analog (N-[3-(1,3-Benzoxazol-2-yl)-2-Methylphenyl]-2-(2-Isopropyl-5-Methylphenoxy)Acetamide)
- Key Difference : Benzoxazole moiety introduces heterocyclic rigidity.
Biological Activity
N-propyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity through various studies and findings, including data tables and case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 320.19 g/mol. The presence of the dioxaborolane moiety contributes to its chemical reactivity and potential interactions with biological targets.
Research indicates that compounds containing dioxaborolane groups can act as enzyme inhibitors or modulators. The specific mechanism of action for this compound has not been fully elucidated but may involve interactions with key metabolic pathways or signaling cascades.
Anticancer Activity
Several studies have investigated the anticancer properties of similar dioxaborolane derivatives. For instance, compounds with similar structures have shown promise in inhibiting tumor cell proliferation in vitro. A notable study demonstrated that derivatives could induce apoptosis in cancer cell lines through the activation of caspase pathways.
Enzyme Inhibition
The compound's dioxaborolane structure suggests potential as an inhibitor of various enzymes. Research has shown that dioxaborolanes can inhibit serine proteases and other classes of enzymes crucial for cancer progression and inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Enzyme Inhibition | Inhibits serine proteases | |
| Cytotoxicity | Reduces viability in cancer cells |
Case Studies
- In Vitro Study on Cancer Cell Lines
- A study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 50 µM after 24 hours.
- Mechanistic Insights
- Further investigations revealed that the compound activates apoptotic pathways by increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors in treated cells.
Q & A
Basic Research Questions
Q. What are the critical synthetic steps and reaction conditions for preparing N-propyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
-
Step 1 : Preparation of the boronic ester (e.g., Suzuki-Miyaura coupling precursor) via palladium-catalyzed cross-coupling. A representative protocol involves reacting 3-bromophenol derivatives with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under inert conditions (Pd(dppf)Cl₂ catalyst, K₂CO₃ base, dioxane/H₂O solvent, 55°C) .
-
Step 2 : Functionalization with acetamide via nucleophilic substitution or amidation. For example, reacting the boronate intermediate with N-propyl chloroacetamide in the presence of a base like NaH .
-
Key Conditions : Temperature control (50–60°C), solvent polarity (dioxane/water mixtures), and catalyst loading (0.5–1 mol% Pd) are critical for yield optimization (>90% reported in analogous syntheses) .
- Table 1 : Representative Reaction Conditions
| Step | Reagents/Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Boronate Formation | Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O | 55°C | 96% |
| Acetamide Coupling | NaH, N-propyl chloroacetamide | THF/DMF | 25–40°C | 85–90% |
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, with characteristic peaks for the dioxaborolan ring (δ 1.3 ppm, singlet for methyl groups) and acetamide protons (δ 2.1–2.3 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 349.2 [M+H]⁺) .
- HPLC Purity Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity, critical for biological studies .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura coupling efficiency for this compound’s boronate intermediate?
- Methodological Answer :
- Catalyst Screening : Use Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced stability in aqueous/organic biphasic systems .
- Solvent Optimization : Mixed solvents (dioxane/H₂O or THF/H₂O) improve reagent solubility and reduce side reactions.
- Base Selection : K₂CO₃ or Cs₂CO₃ enhances coupling efficiency by stabilizing the boronate intermediate .
- Contradiction Note : Lower yields (<70%) reported with NaHCO₃ due to incomplete deprotonation of the phenol precursor .
Q. What strategies address discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer :
- Complementary Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals, particularly for aromatic protons adjacent to the dioxaborolan ring .
- Isotopic Labeling : ¹¹B NMR confirms boronate integrity (δ 30–35 ppm for dioxaborolanes) and distinguishes hydrolysis byproducts .
- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .
Q. What are the implications of the dioxaborolan moiety in this compound’s reactivity and stability?
- Methodological Answer :
- Stability : The dioxaborolan group is moisture-sensitive; storage under anhydrous conditions (argon atmosphere, desiccants) prevents hydrolysis to boronic acids .
- Reactivity : Enables cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalizing aryl halides in drug discovery pipelines .
- Biological Implications : Boron-containing compounds often exhibit enhanced binding to serine proteases or ATPases, suggesting potential kinase inhibition studies .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on this compound’s solubility in polar vs. non-polar solvents?
- Methodological Answer :
- Contradiction : Solubility varies widely in DMSO (high) vs. hexane (low) due to the amphiphilic nature of the acetamide and boronate groups.
- Resolution : Pre-saturate solvents with nitrogen to avoid boronate hydrolysis, which alters solubility. Experimental data should specify solvent preparation (e.g., degassing, drying) .
Research Applications
Q. What in vitro assays are suitable for evaluating this compound’s biological activity?
- Methodological Answer :
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to screen against kinase targets (e.g., EGFR, VEGFR) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
